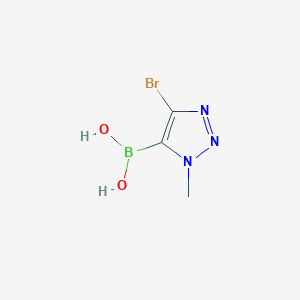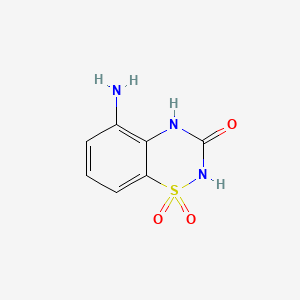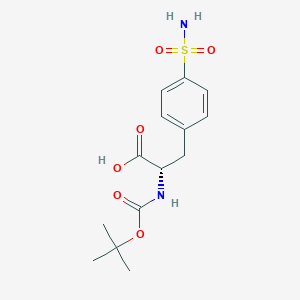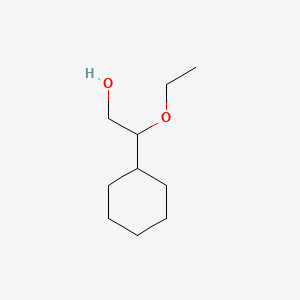
(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid group attached to a triazole ring, which is further substituted with a bromine atom and a methyl group. The unique structure of this compound makes it an important intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction, to form the triazole ring The bromine and methyl groups are introduced through halogenation and alkylation reactions, respectively
Industrial Production Methods
Industrial production of (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated triazole derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel are used in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide, thiols, or amines are used under basic conditions to facilitate the substitution reaction.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Hydrogenated triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.
Wirkmechanismus
The mechanism of action of (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)boronic acid is primarily based on its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with hydroxyl groups in enzymes, leading to the inhibition of enzyme activity. This interaction is particularly important in the design of enzyme inhibitors for therapeutic applications. The triazole ring provides additional stability and specificity to the compound, enhancing its binding affinity and selectivity for target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-bromo-1H-1,2,3-triazol-5-yl)boronic acid: Similar structure but lacks the methyl group.
(4-chloro-1-methyl-1H-1,2,3-triazol-5-yl)boronic acid: Similar structure but with a chlorine atom instead of bromine.
(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of the boronic acid group.
Uniqueness
(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)boronic acid is unique due to the presence of both the boronic acid group and the triazole ring, which confer distinct reactivity and stability. The bromine and methyl substitutions further enhance its versatility in chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C3H5BBrN3O2 |
|---|---|
Molekulargewicht |
205.81 g/mol |
IUPAC-Name |
(5-bromo-3-methyltriazol-4-yl)boronic acid |
InChI |
InChI=1S/C3H5BBrN3O2/c1-8-2(4(9)10)3(5)6-7-8/h9-10H,1H3 |
InChI-Schlüssel |
PTIXRDAXZKWIAC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(N=NN1C)Br)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid](/img/structure/B13463584.png)
![rac-methyl (1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13463596.png)

![2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid](/img/structure/B13463606.png)

![2-Oxaspiro[4.4]nonan-4-one](/img/structure/B13463626.png)

![7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B13463635.png)


![2-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13463656.png)

![tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13463665.png)
![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13463673.png)
